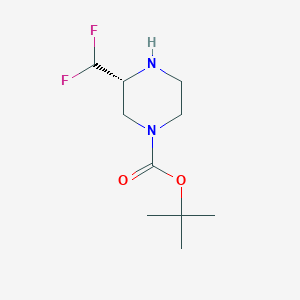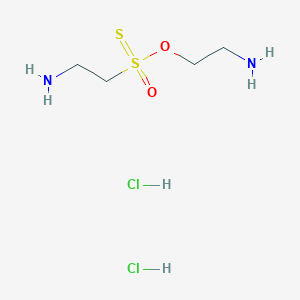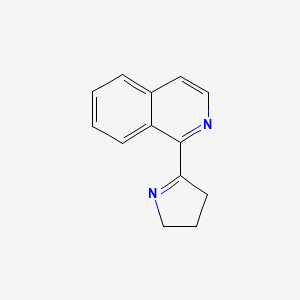
1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol or under microwave irradiation, sometimes using a transition metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to its production.
化学反应分析
Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyrrole or isoquinoline rings, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that promote electrophilic or nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used
科学研究应用
1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
相似化合物的比较
Pyrrolo[2,1-a]isoquinoline: This compound shares a similar core structure but differs in the arrangement of the pyrrole and isoquinoline rings.
1-(3,4-Dihydro-2H-pyrrol-5-yl)pyrimidine: Another related compound with a pyrimidine ring instead of an isoquinoline ring.
Uniqueness: 1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline |
InChI |
InChI=1S/C13H12N2/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12/h1-2,4-5,7,9H,3,6,8H2 |
InChI 键 |
WDIPXZLUVMBREE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1)C2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


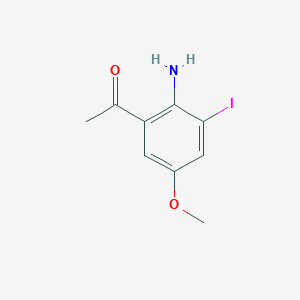
![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)

![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)


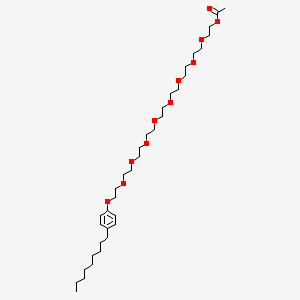
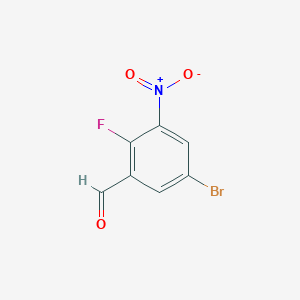

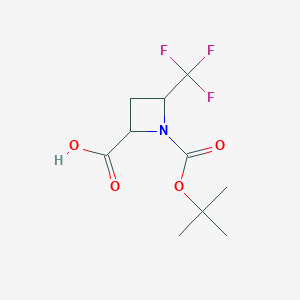
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
